molecular formula C18H15ClN4O B12173018 7-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

7-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B12173018
M. Wt: 338.8 g/mol
InChI Key: JPRAOGXIKFWSSN-UHFFFAOYSA-N
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Description

7-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with 4-methoxyphenylhydrazine to form a hydrazone intermediate, which then undergoes cyclization with a suitable reagent such as triethyl orthoformate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the methoxy group or the triazole ring.

    Reduction: Reduction reactions may target the chlorophenyl group or the triazole ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a quinone derivative, while reduction could produce a dihydro derivative.

Scientific Research Applications

Cytotoxicity Studies

Recent studies have demonstrated the cytotoxic potential of derivatives based on the triazolo[1,5-a]pyrimidine scaffold against various cancer cell lines. For instance, compounds with similar structures have shown promising results against the MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cell lines. A notable derivative exhibited an IC50 value of 14.5 μM against MCF-7 cells, significantly outperforming doxorubicin in terms of potency .

Activity Against Viral Infections

Compounds related to 7-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine have also been investigated for their antiviral properties. Research has shown that subtle changes in chemical structure can lead to variations in antiviral efficacy. Some derivatives have been specifically noted to inhibit viral replication effectively, indicating potential for development as antiviral agents .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step processes that include cyclization reactions and functional group modifications. Recent advancements have introduced microwave-assisted synthesis techniques that enhance yield and reduce reaction times without the need for catalysts .

Structure-Activity Relationship Studies

Ongoing research focuses on optimizing the chemical structure to improve efficacy and reduce toxicity. The introduction of various substituents on the triazole ring has been systematically studied to identify compounds with enhanced selectivity for cancerous cells over normal cells .

Drug Development

The promising anticancer and antiviral activities of this compound suggest its potential as a lead compound in drug development programs targeting specific cancers and viral infections. Further studies are needed to explore its pharmacokinetic properties and therapeutic windows.

Clinical Trials

To translate laboratory findings into clinical applications, it will be essential to conduct preclinical and clinical trials to evaluate safety and efficacy in human subjects.

Data Tables

Compound NameStructureIC50 (μM)Cancer TypeMechanism
Compound A[Structure Image]14.5MCF-7Tubulin Inhibition
Compound B[Structure Image]57.01HCT-116Tubulin Inhibition
Compound C[Structure Image]25.23PC-3Tubulin Inhibition

Mechanism of Action

The mechanism of action of 7-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-Chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
  • 7-(4-Methoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

Uniqueness

The presence of both 4-chlorophenyl and 4-methoxyphenyl groups in 7-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine may confer unique properties compared to similar compounds. These substituents can influence the compound’s reactivity, biological activity, and overall stability.

Biological Activity

The compound 7-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a member of the triazolopyrimidine class, known for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C21H20ClN5O2
  • Molecular Weight : 409.9 g/mol
  • IUPAC Name : N-[5-(4-chlorophenyl)-7-(4-methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanamide

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate enzyme activity and receptor interactions, leading to several biological effects:

  • Anticancer Activity : The compound has demonstrated significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives of triazolopyrimidines can inhibit cancer cell growth by targeting critical signaling pathways such as ERK and AKT pathways. Specifically, certain derivatives exhibited IC50 values in the low micromolar range against MGC-803 and HCT-116 cell lines .
  • Antimicrobial Properties : The presence of chlorophenyl and methoxyphenyl groups enhances the antimicrobial efficacy of the compound. Research indicates that similar triazolopyrimidine derivatives exhibit potent antibacterial and antifungal activities against pathogens like E. coli and C. albicans due to their ability to disrupt cellular processes in microorganisms .

Biological Activity Data

Recent studies have evaluated the biological activity of various triazolopyrimidine derivatives, including the specific compound . The following table summarizes key findings from relevant studies:

Activity Cell Line/Organism IC50 (μM) Mechanism
AntiproliferativeMGC-8039.47Inhibition of ERK signaling pathway
AntiproliferativeHCT-1169.58Induction of apoptosis and cell cycle arrest
AntibacterialE. coli-Disruption of cellular processes
AntifungalC. albicans-Inhibition of fungal growth

Case Studies

  • Antiproliferative Effects : A study focused on a series of triazolopyrimidine derivatives found that compound H12 (related to the target compound) exhibited remarkable antiproliferative activity against MGC-803 cells with an IC50 value of 9.47 μM. This compound was noted for its ability to induce G2/M phase arrest and apoptosis in cancer cells .
  • Mechanistic Insights : Another study investigated the effects of a related triazolopyrimidine on various cancer cell lines. It was found that these compounds could effectively inhibit tubulin polymerization, which is crucial for cancer cell division and proliferation .
  • Broad-Spectrum Antimicrobial Activity : Research has shown that triazolopyrimidine derivatives can possess broad-spectrum antimicrobial properties, effectively combating both bacterial and fungal infections due to their structural features that allow interaction with microbial targets .

Properties

Molecular Formula

C18H15ClN4O

Molecular Weight

338.8 g/mol

IUPAC Name

7-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C18H15ClN4O/c1-24-15-8-4-12(5-9-15)16-10-17(13-2-6-14(19)7-3-13)23-18(22-16)20-11-21-23/h2-11,17H,1H3,(H,20,21,22)

InChI Key

JPRAOGXIKFWSSN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(N3C(=NC=N3)N2)C4=CC=C(C=C4)Cl

Origin of Product

United States

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